molecular formula C7H12O2 B3050723 3-Heptenoic acid CAS No. 28163-84-0

3-Heptenoic acid

Cat. No.: B3050723
CAS No.: 28163-84-0
M. Wt: 128.17 g/mol
InChI Key: BCYXFRMDZWKZSF-SNAWJCMRSA-N
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Description

3-Heptenoic acid is an organic compound with the molecular formula C7H12O2. It is a carboxylic acid with a seven-carbon chain and a double bond between the third and fourth carbon atoms. This compound is known for its applications in various fields, including organic synthesis and industrial processes.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 3-Heptenoic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form heptanoic acid.

    Reduction: It can be reduced to form heptanol.

    Substitution: It can undergo substitution reactions to form esters and amides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in an acidic medium.

    Reduction: Lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Alcohols or amines in the presence of a dehydrating agent such as sulfuric acid.

Major Products Formed:

    Oxidation: Heptanoic acid.

    Reduction: Heptanol.

    Substitution: Esters and amides of this compound.

Scientific Research Applications

3-Heptenoic acid has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific double bond position, which imparts distinct chemical reactivity and physical properties compared to its analogs. This unique structure makes it valuable in specific synthetic applications and industrial processes.

Properties

IUPAC Name

(E)-hept-3-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c1-2-3-4-5-6-7(8)9/h4-5H,2-3,6H2,1H3,(H,8,9)/b5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCYXFRMDZWKZSF-SNAWJCMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC=CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC/C=C/CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301314813
Record name (3E)-3-Heptenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301314813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28163-84-0, 29901-85-7
Record name (3E)-3-Heptenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28163-84-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (E)-Hept-3-enoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028163840
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (3E)-3-Heptenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301314813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (E)-hept-3-enoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.044.418
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Hept-3-enoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.045.388
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 3-heptenoic acid in the context of food chemistry?

A: (E)-3-Heptenoic acid plays a crucial role in food aroma, particularly contributing to the characteristic smell of certain foods. Research suggests that (E)-3-heptenoic acid possesses a low odor threshold in air, meaning humans can detect its presence at very low concentrations. [] This makes it a potent odorant, influencing the overall sensory perception of food products where it is present.

Q2: How does the structure of (E)-3-alkenoic acids, including (E)-3-heptenoic acid, relate to their odor characteristics?

A: Studies exploring structure-odor relationships have revealed interesting patterns within the (E)-3-alkenoic acid series. As the carbon chain length increases in this series, the perceived odor quality transitions from sweaty, to plastic-like, and finally to a combination of sweaty and waxy. [] This suggests that even minor structural changes within this class of compounds can significantly impact their sensory properties.

Q3: Beyond food, where else is this compound found, and what role does it play?

A: this compound and its isomers are key components of pheromone systems in certain insects, particularly within the Callosobruchus genus. For instance, both (E)-3-methyl-2-heptenoic acid and (Z)-3-methyl-2-heptenoic acid are vital constituents of the sex pheromone used by Callosobruchus subinnotatus. [] This pheromone allows males to locate females, even in the absence of airflow, demonstrating the potent biological activity of these compounds. []

Q4: Are there any potential applications of this compound and related compounds in pest management?

A: Yes, the understanding of insect pheromone systems, particularly those involving this compound derivatives, holds promise for developing sustainable pest management strategies. For example, the sex pheromone components of Callosobruchus maculatus, which include 3-methyl-2-heptenoic acid isomers, could potentially be used for monitoring populations of this storage pest in warehouses and grain storage facilities. [] Further research into pheromone-based trapping or mating disruption techniques could offer environmentally friendly alternatives to conventional insecticides.

Q5: Has this compound been implicated in any chemical reactions beyond its biological roles?

A: Interestingly, a derivative of this compound, specifically (3E)-4-ethyl-5-methylene-3-heptenoic acid (P3), has been observed as a product in a nickel-catalyzed three-component coupling reaction involving diketene and two alkynes. [] While not directly acting as a catalyst, the formation of P3 provides insights into the reaction mechanism and highlights the potential of this compound derivatives as building blocks in organic synthesis.

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